molecular formula C17H17NO4 B6408016 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid CAS No. 1261985-68-5

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

Cat. No.: B6408016
CAS No.: 1261985-68-5
M. Wt: 299.32 g/mol
InChI Key: VDAOBYAKSLVOPW-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxy group at the second position and an N-ethylaminocarbonyl group at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid can be achieved through a multi-step process:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Nitration: The first step involves the nitration of 2-methoxybenzoic acid to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Acylation: The amino group is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The N-ethylaminocarbonyl group can be reduced to an amine group using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-carboxybenzoic acid.

    Reduction: 4-[3-(N-Ethylamino)phenyl]-2-methoxybenzoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The N-ethylaminocarbonyl group is crucial for its binding affinity and specificity. The methoxy group may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N-Methylaminocarbonyl)phenyl]-2-methoxybenzoic acid
  • 4-[3-(N-Propylaminocarbonyl)phenyl]-2-methoxybenzoic acid
  • 4-[3-(N-Butylaminocarbonyl)phenyl]-2-methoxybenzoic acid

Uniqueness

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to its specific N-ethylaminocarbonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, it may exhibit different binding affinities, solubility, and reactivity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18-16(19)13-6-4-5-11(9-13)12-7-8-14(17(20)21)15(10-12)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAOBYAKSLVOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691380
Record name 3'-(Ethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-68-5
Record name 3'-(Ethylcarbamoyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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